molecular formula C18H23FN2O B10884970 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone

Cat. No.: B10884970
M. Wt: 302.4 g/mol
InChI Key: KGOWKMTYMXZBNS-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a synthetic compound featuring a bicyclo[2.2.1]heptane (norbornane) core conjugated to a piperazine ring via a carbonyl group. The 3-fluorophenyl moiety at the methanone position introduces electronic and steric effects that influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C18H23FN2O

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H23FN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2

InChI Key

KGOWKMTYMXZBNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-FLUOROPHENYL)METHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-FLUOROPHENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane ring system provides structural rigidity, while the piperazine ring can interact with biological receptors. The 3-fluorophenyl group enhances binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several analogs differ in the substituents on the phenyl ring attached to the piperazine moiety:

Compound Name Substituent Key Features Yield/Purity Source
(±)-endo-exo-3.8 3-Hydroxyphenyl Polar hydroxyl group enhances solubility but may reduce metabolic stability 40%, >97% purity
(±)-endo-exo-3.10 3-Methoxyphenyl Methoxy group increases lipophilicity and electron-donating effects 45%, >98% purity
(±)-endo-exo-3.11 2,4-Difluorophenyl Dual fluorine atoms enhance electronegativity and membrane permeability 58%, high purity
Target Compound 3-Fluorophenyl Meta-fluorine balances lipophilicity and electronic effects N/A N/A

Key Insights :

  • The 3-fluorophenyl group in the target compound provides moderate electronegativity compared to the stronger electron-withdrawing trifluoromethyl group in analogs like 3.9 (3-cyanophenyl) .
  • 2,4-Difluorophenyl (±)-endo-exo-3.11 shows enhanced metabolic resistance due to reduced susceptibility to oxidative degradation .

Variations in the Bicyclo System

The bicyclo[2.2.1]heptane (norbornane) core is critical for rigidity and receptor binding. Analogs with alternative bicyclo systems include:

Compound Name Bicyclo System Structural Impact Yield Source
Bicyclo[2.2.2]octan-2-yl analog Bicyclo[2.2.2]octane Increased steric bulk and conformational flexibility 59%
Morpholin-4-yl-bicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane with morpholine Enhanced polarity reduces CNS penetration N/A

Key Insights :

  • The bicyclo[2.2.1]heptane system in the target compound offers optimal rigidity for receptor binding, whereas the bicyclo[2.2.2]octane analog may disrupt binding due to altered geometry .
  • Morpholine-containing derivatives (e.g., ) prioritize peripheral activity over central nervous system effects .

Functional Group Modifications on Piperazine

The piperazine ring’s nitrogen can be acylated or sulfonylated, altering pharmacokinetics:

Compound Name Modification Effect Source
[4-(4-Fluorobenzyl)piperazin-1-yl] analog 4-Fluorobenzyl Increased steric hindrance and lipophilicity
Sulfonyl-linked analogs 4-Sulfonylaryl Enhanced solubility but reduced bioavailability

Key Insights :

  • Sulfonyl groups (e.g., 4-methylphenylsulfonyl in ) improve aqueous solubility but may limit blood-brain barrier penetration compared to the target compound’s methanone linkage .

Heterocyclic Replacements

Replacing the phenyl ring with heterocycles modulates electronic properties:

Compound Name Heterocycle Impact Source
Thiophen-2-yl analog Thiophene Increased π-π stacking potential
Furan-2-carbonyl analog Furan Reduced metabolic stability

Key Insights :

  • Thiophene derivatives (e.g., ) exhibit stronger receptor interactions due to sulfur’s polarizability, whereas furan analogs are prone to oxidative degradation .

Biological Activity

The compound 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic molecule notable for its unique bicyclic structure and the presence of a piperazine ring. Its structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Bicyclic Component : Bicyclo[2.2.1]heptane moiety, contributing to its three-dimensional conformation.
  • Piperazine Ring : Enhances interaction capabilities with biological targets.
  • Fluorinated Phenyl Group : The presence of a fluorine atom may influence lipophilicity and receptor binding affinity.

Molecular Properties

PropertyValue
Molecular Weight314.4 g/mol
XLogP3-AA2.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Biological Activity Overview

The biological activity of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone has been explored through various in vitro and in silico studies, indicating potential interactions with several biological targets.

Potential Biological Targets

  • Cannabinoid Receptors : Similar compounds have shown activity as inverse agonists at cannabinoid receptor type 1 (CB1), suggesting that this compound may exhibit similar properties.
  • Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, indicating potential applications in treating psychiatric disorders.

Case Studies and Research Findings

Research has provided insights into the pharmacological profile of structurally related compounds, which can offer implications for the activity of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone .

Example Study: CB1 Receptor Interaction

A study on a related piperazine compound demonstrated selective binding to CB1 receptors with a Ki value of 220 nM, indicating potential for developing new therapeutic agents with fewer side effects compared to existing treatments like rimonabant . This suggests that 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone might also exhibit selective receptor interactions.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical routes, allowing for modifications that could enhance its biological activity or optimize pharmacological properties.

Synthetic Routes

Common synthetic strategies include:

  • Piperazine Functionalization : Modifying the piperazine ring to enhance binding affinity.
  • Fluorination Techniques : Adjusting the position and number of fluorine substituents to improve lipophilicity and metabolic stability.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructure FeaturesBiological Activity
4-(Piperazin-1-yl)phenolPiperazine ring; phenolic groupAntidepressant activity
4-(Bicyclo[2.2.1]heptan-2-yl)butyric acidBicyclic structure; carboxylic acidAnti-inflammatory properties
3-FluorophenethylamineFluorinated phenethylamineNeurotransmitter modulation

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